molecular formula C5H10F2N2 B14841416 (1R,2R)-2-Amino-4,4-difluorocyclopentylamine

(1R,2R)-2-Amino-4,4-difluorocyclopentylamine

Cat. No.: B14841416
M. Wt: 136.14 g/mol
InChI Key: YJBRVDQGZSWPGB-UHFFFAOYSA-N
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Description

cis-4,4-Difluorocyclopentane-1,2-diamine: is a chemical compound characterized by its unique structure, where two fluorine atoms and two amine groups are attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-difluorocyclopentane-1,2-diamine can be achieved through diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition reactions. This method involves the reaction of N-aryl cyclopropylamines with N-vinylphthalimides using a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with triethylamine as an additive .

Industrial Production Methods: While specific industrial production methods for cis-4,4-difluorocyclopentane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: cis-4,4-Difluorocyclopentane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) are used for reduction reactions.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Substituted nitroarenes.

    Reduction: trans- and cis-diaminocyclohexenes.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

cis-4,4-Difluorocyclopentane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4,4-difluorocyclopentane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

    cis-1,2-Dibromocyclopentane: Similar in structure but with bromine atoms instead of fluorine.

    cis-1,2-Dichlorocyclopentane: Similar in structure but with chlorine atoms instead of fluorine.

    cis-1,2-Dimethylcyclopentane: Similar in structure but with methyl groups instead of fluorine.

Uniqueness: cis-4,4-Difluorocyclopentane-1,2-diamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkylated cyclopentane derivatives. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with biological molecules .

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

4,4-difluorocyclopentane-1,2-diamine

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-3(8)4(9)2-5/h3-4H,1-2,8-9H2

InChI Key

YJBRVDQGZSWPGB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC1(F)F)N)N

Origin of Product

United States

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